molecular formula C9H10N4O2S B1394395 [(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid CAS No. 1179379-45-3

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

Cat. No.: B1394395
CAS No.: 1179379-45-3
M. Wt: 238.27 g/mol
InChI Key: KTHNIUUFIXESRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a useful research compound. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction with these enzymes involves binding to the active site, leading to inhibition of enzyme activity and subsequent bacterial growth suppression . Additionally, this compound may interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial activity and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key metabolic enzymes, leading to changes in the levels of specific metabolites and overall metabolic activity . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic flux . These interactions with metabolic pathways contribute to the compound’s overall biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, this compound may bind to proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-6-10-11-7-3-4-8(12-13(6)7)16-5-9(14)15/h3-4H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNIUUFIXESRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Reactant of Route 2
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Reactant of Route 3
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.